molecular formula C10H22ClO4P B12949559 Di-tert-butyl (1-chloroethyl) phosphate

Di-tert-butyl (1-chloroethyl) phosphate

Cat. No.: B12949559
M. Wt: 272.70 g/mol
InChI Key: PESUPSXQBZBCAL-UHFFFAOYSA-N
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Description

Di-tert-butyl (1-chloroethyl) phosphate is an organophosphorus compound with the molecular formula C10H22ClO4P. It is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products. The compound is characterized by the presence of a phosphate group bonded to a 1-chloroethyl group and two tert-butyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl (1-chloroethyl) phosphate can be synthesized through the reaction of di-tert-butyl phosphate with 1-chloroethanol under specific conditions. The reaction typically involves the use of a base such as potassium carbonate to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions .

Industrial Production Methods

In industrial settings, the compound is produced using chloromethyl chlorosulfate and di-tert-butyl potassium phosphate. This method is efficient and yields high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl (1-chloroethyl) phosphate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can be hydrolyzed to produce di-tert-butyl phosphate and 1-chloroethanol.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Bases: Potassium carbonate is often used as a base in the synthesis and reactions involving this compound.

Major Products

Scientific Research Applications

Di-tert-butyl (1-chloroethyl) phosphate has several applications in scientific research:

Mechanism of Action

The mechanism of action of di-tert-butyl (1-chloroethyl) phosphate involves the interaction of its phosphate group with various molecular targets. The compound can act as a phosphorylating agent, transferring its phosphate group to other molecules. This process is facilitated by the presence of the 1-chloroethyl group, which can be easily substituted by nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl (1-chloroethyl) phosphate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for specific applications in organic synthesis and pharmaceuticals.

Properties

Molecular Formula

C10H22ClO4P

Molecular Weight

272.70 g/mol

IUPAC Name

ditert-butyl 1-chloroethyl phosphate

InChI

InChI=1S/C10H22ClO4P/c1-8(11)13-16(12,14-9(2,3)4)15-10(5,6)7/h8H,1-7H3

InChI Key

PESUPSXQBZBCAL-UHFFFAOYSA-N

Canonical SMILES

CC(OP(=O)(OC(C)(C)C)OC(C)(C)C)Cl

Origin of Product

United States

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